molecular formula C7H7N3O2S B3148492 Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate CAS No. 648411-35-2

Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate

Cat. No.: B3148492
CAS No.: 648411-35-2
M. Wt: 197.22 g/mol
InChI Key: BZTKCTZKSHFJDY-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound featuring a fused thienopyrazole core. Its structure includes a thiophene ring fused to a pyrazole moiety at the [3,2-c] positions, with an amino group at position 3 and a methyl ester at position 3. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while the ester group offers versatility for further derivatization, such as hydrolysis to a carboxylic acid .

Properties

IUPAC Name

methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-12-7(11)4-2-3-5(13-4)6(8)10-9-3/h2H,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTKCTZKSHFJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659417
Record name Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648411-35-2
Record name Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate typically involves the condensation of appropriate thieno and pyrazole precursors. One common method includes the reaction of 3-amino-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, amines, and various substituted esters .

Scientific Research Applications

Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate with structurally related thienopyrazole derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Thienopyrazole Ring Position Molecular Weight Key Properties Reference
This compound 3-NH₂, 5-COOCH₃ [3,2-c] 196.22 (theoretical) High polarity due to NH₂; ester allows hydrolysis
Methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate 4-NH₂, 3-CH₃, 1-Ph [2,3-c] 272.32 Increased steric bulk from Ph; reduced solubility
Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate 3-CH₃ [2,3-c] 196.22 Lower polarity vs. NH₂; higher lipophilicity
Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate 3-Br [3,2-c] 261.10 Bromine enhances electrophilicity; useful for cross-coupling
Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate 1-COCH₃ [3,2-c] 224.23 Acetyl group reduces basicity; potential prodrug

Key Findings:

Substituent Effects on Reactivity: The amino group in the target compound enhances nucleophilic reactivity, enabling participation in hydrogen bonding and electrophilic substitution reactions. In contrast, methyl () and bromo () substituents alter electronic properties, with bromine acting as a leaving group for Suzuki or Ullmann couplings . Phenyl groups (e.g., in and ) increase steric hindrance and hydrophobicity, reducing solubility but improving membrane permeability .

Ring Position Isomerism: Thieno[3,2-c] vs. [2,3-c] isomers (e.g., vs. target compound) influence conjugation and stability. The [3,2-c] arrangement in the target compound may offer better π-orbital overlap, enhancing aromatic stability .

Functional Group Applications :

  • The methyl ester in the target compound and analogs (e.g., ) can be hydrolyzed to carboxylic acids for increased aqueous solubility, a critical step in prodrug design .
  • Acetylated derivatives () may serve as prodrugs, with the acetyl group protecting reactive sites until metabolic activation .

Brominated analogs () are valuable intermediates in cross-coupling reactions to generate biaryl structures common in pharmaceuticals .

Biological Activity

Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS No. 648411-35-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula C7H7N3O2SC_7H_7N_3O_2S and features a unique combination of thieno and pyrazole rings. Its structural characteristics contribute to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives of pyrazoles found that certain compounds within this class showed promising results against bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/mL
This compoundEscherichia coli30 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown activity against human cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) .

Case Study: Anticancer Efficacy

In a study by Wei et al., the compound exhibited an IC50 value of approximately 12 µM in MCF7 cells, indicating significant cytotoxicity. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF712Tubulin polymerization inhibition
NCI-H46015Induction of apoptosis
SF-26810Cell cycle arrest

3. Other Therapeutic Applications

Beyond its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Research suggests that compounds in this category can inhibit the release of pro-inflammatory cytokines like TNF-alpha, making them potential candidates for treating inflammatory diseases .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in key signaling pathways. For instance, it may inhibit enzyme activity related to inflammation or modulate receptor signaling pathways associated with cancer cell proliferation.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives known for their biological activities:

Table 3: Comparison with Similar Compounds

Compound NameBiological ActivityNotable Features
3-Methyl-1H-pyrazole-5-carboxylic acidD-amino acid oxidase inhibitorSimple pyrazole structure
Methyl 4-(4-fluorophenyl)-1H-pyrazole-5-carboxylateAnticancer activityFluorinated derivative
This compoundAntimicrobial & anticancerUnique thieno-pyrazole structure

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, a related thieno[3,2-c]pyrazole derivative was prepared by reacting 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol under anhydrous sodium carbonate catalysis . Key parameters include solvent choice (ethanol for polar protic environments), temperature control (reflux conditions), and stoichiometric ratios. Optimization may involve varying catalysts (e.g., K3_3PO4_4 or Pd(PPh3_3)4_4 for cross-coupling steps) and reaction times to improve yield .
Example Reaction Parameters
Solvent: Ethanol
Catalyst: Na2_2CO3_3 (anhydrous)
Temperature: Reflux (~78°C)
Yield: 50–70% (typical for analogous reactions)

Q. How is the compound purified, and what analytical techniques confirm its identity?

  • Methodological Answer : Purification often uses column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization. Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl ester at C5, amino group at C3) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ for C8_8H7_7N3_3O2_2S).
  • Infrared Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~3400 cm1^{-1} (N-H stretch of amino group) .

Q. What are the critical challenges in synthesizing thieno-pyrazole derivatives, and how are side products mitigated?

  • Methodological Answer : Common issues include regioselectivity in cyclization and byproduct formation from competing pathways. Strategies:

  • Reagent Purity : Use freshly distilled methyl thioglycolate to avoid oxidation byproducts .
  • Protection/Deprotection : Protecting the amino group (e.g., with acetyl) during synthesis to prevent undesired nucleophilic reactions .
  • Chromatographic Monitoring : TLC (silica plates, UV visualization) to track reaction progress and isolate intermediates .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. SHELXL is widely used for refinement, particularly for small molecules, due to its robust handling of disorder and hydrogen bonding . Mercury software aids in visualizing packing patterns and void spaces, which is critical for understanding polymorphism . For example, bond angles and torsion angles in the thieno-pyrazole core can distinguish between alternative tautomers .
Crystallographic Data Example
Space Group: P21_1/c
R-factor: <0.05 (high-quality data)
Key Bond Length: C-S (1.70–1.75 Å)

Q. How do researchers analyze discrepancies in spectroscopic vs. computational data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts and vibrational frequencies. Discrepancies (e.g., 1^1H NMR shifts deviating by >0.3 ppm) may indicate solvent effects, tautomerism, or crystal packing influences. Cross-validation with SCXRD data resolves such conflicts . For instance, computational models assuming a planar thieno-pyrazole ring may mismatch experimental data if steric hindrance distorts the structure .

Q. What strategies are employed to study the compound’s potential bioactivity, given its structural complexity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or enzymes with pyrazole-binding sites). Focus on the amino group’s hydrogen-bonding potential and the ester’s lipophilic character .

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the methyl ester with ethyl or modifying the amino group) and compare bioassay results (e.g., IC50_{50} values) .

  • In Vitro Assays : Screen against cancer cell lines (e.g., MTT assay) or bacterial strains to identify lead compounds .

    Example SAR Modifications
    Analog 1: Replace methyl ester with ethyl (C9_9H9_9N3_3O2_2S)
    Analog 2: Substitute amino group with nitro (C8_8H5_5N3_3O4_4S)

Data Contradiction Analysis

Q. How are conflicting reports about the compound’s stability addressed?

  • Methodological Answer : Stability studies under varying conditions (pH, temperature, light) using:

  • HPLC-PDA : Monitor degradation products (e.g., hydrolysis of the ester to carboxylic acid).
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds . Contradictions may arise from solvent residues (e.g., ethanol vs. DMF) in crystallization, affecting stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Reactant of Route 2
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate

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